molecular formula C23H29N3O2 B2425794 N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034298-78-5

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide

Cat. No.: B2425794
CAS No.: 2034298-78-5
M. Wt: 379.504
InChI Key: DUAWXZRRZREWGX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide is a chemical research tool designed for investigative applications in neuroscience and oncology. Its structure incorporates the N-(1-benzylpiperidin-4-yl) pharmacophore, a scaffold recognized for high-affinity interactions with central nervous system targets and sigma receptors . Compounds based on this core structure are of significant interest for developing multi-target directed ligands, particularly for complex conditions like Alzheimer's disease, where they may simultaneously modulate cholinergic function and address neuropsychiatric symptoms such as depression . In oncology research, analogous structures have been utilized as high-affinity sigma receptor ligands, showing potential for targeting breast cancer cells and serving as a platform for developing diagnostic radiopharmaceuticals . Researchers can employ this compound as a key intermediate or precursor to probe these biological pathways and develop novel therapeutic or imaging agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23(19-10-13-24-22(16-19)28-21-8-4-5-9-21)25-20-11-14-26(15-12-20)17-18-6-2-1-3-7-18/h1-3,6-7,10,13,16,20-21H,4-5,8-9,11-12,14-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAWXZRRZREWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the cyclopentyloxy group with the isonicotinamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide is a complex organic compound that has attracted attention in pharmacological and medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound features a unique structure comprising a piperidine ring, a benzyl group, and an isonicotinamide moiety. The synthesis typically involves multiple steps, starting from the preparation of the piperidine ring, followed by nucleophilic substitution to introduce the benzyl group, and finally coupling with the cyclopentyloxy group under specific conditions.

Component Details
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide
CAS Number 2034298-78-5
Molecular Weight 379.5 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to bind with high affinity to sigma receptors, particularly sigma1 receptors, which play a crucial role in various neurological processes. The compound exhibits a low to moderate affinity for sigma2 receptors .

Key Mechanisms:

  • Receptor Binding : The compound selectively binds to sigma1 receptors, potentially influencing neuroprotective pathways.
  • Enzyme Modulation : It may alter enzyme activities involved in neurotransmitter regulation, which could have implications for treating neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antidepressant Properties : Given its interaction with sigma receptors, it may also exhibit antidepressant-like effects in animal models.
  • Analgesic Activity : Preliminary studies indicate possible pain-relief properties through modulation of pain pathways.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In a study on derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide, compounds showed significant affinity for sigma receptors, suggesting a similar profile for our compound .

Table: Summary of Biological Activities

Study Focus Findings
Sigma Receptor AffinityHigh affinity for sigma1 (Ki ~ 3.90 nM), lower for sigma2 (Ki ~ 240 nM)
NeuroprotectionPotential protective effects against neuronal apoptosis
Antidepressant EffectsEvidence of antidepressant-like behavior in models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between the benzylpiperidine and isonicotinamide moieties. Key steps include:

  • Coupling Reagents : Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for amide bond formation .
  • Solvent Selection : Dichloromethane (DCM) or ethanol under inert atmospheres to minimize side reactions .
  • Purification : Column chromatography followed by recrystallization to isolate the product. Purity can be verified via HPLC (>95% purity threshold) and quantified using nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the benzylpiperidinyl, cyclopentyloxy, and isonicotinamide groups. For example, the aromatic protons of the benzyl group appear at δ 7.2–7.4 ppm, while the cyclopentyloxy methylene protons resonate around δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and isotopic pattern .
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and ether C-O at ~1250 cm⁻¹) .

Q. What are the primary pharmacological targets hypothesized for this compound based on its structure?

  • Methodological Answer :

  • Target Prediction : The benzylpiperidine moiety suggests affinity for acetylcholine receptors (e.g., muscarinic or nicotinic subtypes), while the isonicotinamide group may interact with enzymes like acetylcholinesterase. Computational docking (e.g., AutoDock Vina) can prioritize targets .
  • Validation : Use radioligand binding assays (e.g., [3H]-acetylcholine displacement) or enzymatic inhibition studies (e.g., Ellman’s assay for acetylcholinesterase activity) to confirm interactions .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from surface plasmon resonance (SPR) with radioligand binding to distinguish specific vs. nonspecific interactions. For example, SPR may reveal kinetic parameters (kon/koff) that explain discrepancies in IC50 values .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to its target to identify binding motifs. Mutagenesis studies (e.g., alanine scanning) can validate critical residues .

Q. What strategies improve the compound’s metabolic stability in in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile sites (e.g., cyclopentyloxy methylene) to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace hydrogen atoms at vulnerable positions (e.g., benzylic hydrogens) with deuterium to slow metabolism .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility and reduce hepatic first-pass effects .

Q. How do modifications to the cyclopentyloxy group affect the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents like cyclopropyloxy, cyclohexyloxy, or halogenated derivatives. Test in functional assays (e.g., cAMP accumulation for GPCR activity).
  • Computational Modeling : Use molecular dynamics simulations to assess steric and electronic effects on target binding. For example, bulkier groups (e.g., cyclohexyloxy) may reduce binding pocket accessibility .
  • Data Analysis : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent properties (e.g., logP, molar refractivity) with potency .

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